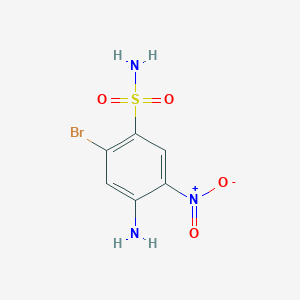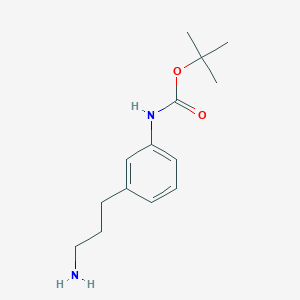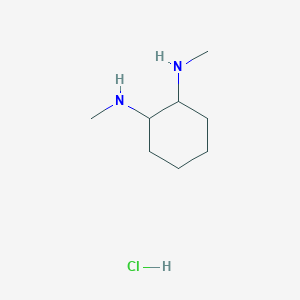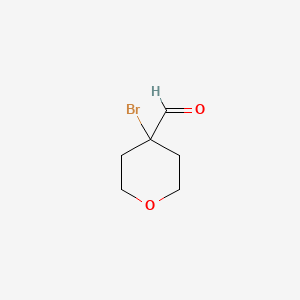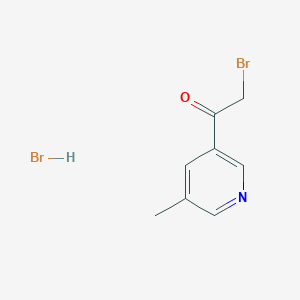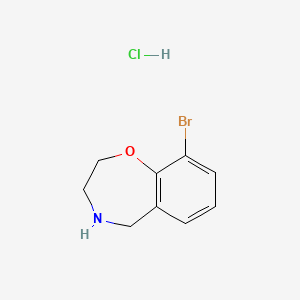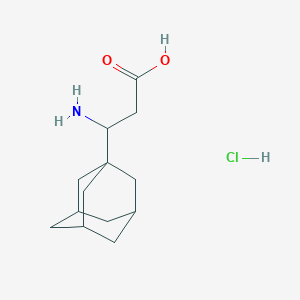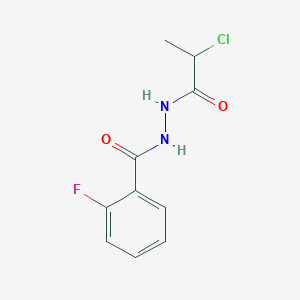
Ethyl 2-cyclopropyl-4-oxo-1,4-dihydropyrimidine-5-carboxylate hydrochloride
Vue d'ensemble
Description
Ethyl 2-cyclopropyl-4-oxo-1,4-dihydropyrimidine-5-carboxylate hydrochloride is a chemical compound with the molecular formula C10H13ClN2O3 . It has a molecular weight of 244.67 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of Ethyl 2-cyclopropyl-4-oxo-1,4-dihydropyrimidine-5-carboxylate hydrochloride consists of a dihydropyrimidine ring which is a common structure in many biologically active compounds . The exact conformation of this compound is not specified in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 2-cyclopropyl-4-oxo-1,4-dihydropyrimidine-5-carboxylate hydrochloride include a molecular weight of 244.67 and a molecular formula of C10H13ClN2O3 . Other specific properties such as boiling point and density are not available in the current resources.Applications De Recherche Scientifique
Synthesis and Chemical Properties
Ring-Chain Isomerism and Synthesis of Pyrimidine Derivatives : Research has demonstrated the synthesis of fluoroalkylated dihydropyrimidines and their ring-chain isomerism in solutions, indicating potential applications in developing new chemical entities with variable structural features. Such processes involve cyclization reactions and the exploration of isomerism depending on solvent conditions and the length of substituents, revealing insights into the flexibility and reactivity of pyrimidine derivatives (Goryaeva et al., 2009; Goryaeva et al., 2009).
Cascade Transformations into Tricyclic Compounds : The presence of strong bases has been shown to transform pyrimidinone derivatives into novel tricyclic compounds through a cascade reaction, highlighting a method for generating complex molecular structures from simpler pyrimidine bases (Shutalev et al., 2008).
Reaction Pathways and Ring Expansion : Studies on the reaction of pyrimidine derivatives with thiophenolates have uncovered two distinct pathways: ring expansion and nucleophilic substitution. This research provides valuable information on the chemical behavior of pyrimidine derivatives under various conditions, contributing to the understanding of their reactivity and potential applications in synthesis (Fesenko et al., 2010).
Palladium-Catalyzed Amination : The palladium-catalyzed amination of certain pyrimidine derivatives has been studied, leading to the preparation of compounds with potential biological activity. This research emphasizes the utility of palladium catalysis in modifying pyrimidine structures to enhance their properties or develop new functionalities (Al-taweel et al., 2019).
Antimicrobial and Antioxidant Studies : Some derivatives of pyrimidine have been synthesized and evaluated for their antimicrobial and antioxidant activities. This line of research explores the potential of pyrimidine derivatives in pharmaceutical applications, highlighting their relevance beyond mere chemical interest (Raghavendra et al., 2016).
Propriétés
IUPAC Name |
ethyl 2-cyclopropyl-6-oxo-1H-pyrimidine-5-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3.ClH/c1-2-15-10(14)7-5-11-8(6-3-4-6)12-9(7)13;/h5-6H,2-4H2,1H3,(H,11,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJIBYGZTMOWOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(NC1=O)C2CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyclopropyl-4-oxo-1,4-dihydropyrimidine-5-carboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



